Cas no 921801-17-4 (1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)

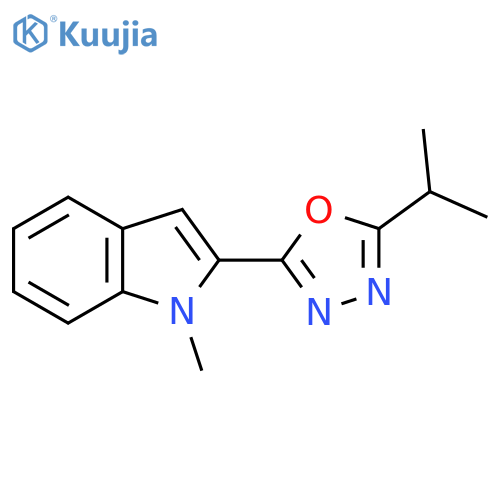

921801-17-4 structure

商品名:1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole

- 2-(1-methylindol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole

- 921801-17-4

- 2-isopropyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole

- F2227-0511

- AKOS024629575

- 1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

-

- インチ: 1S/C14H15N3O/c1-9(2)13-15-16-14(18-13)12-8-10-6-4-5-7-11(10)17(12)3/h4-9H,1-3H3

- InChIKey: OXRPOKZTHCKESF-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C)C)=NN=C1C1=CC2C=CC=CC=2N1C

計算された属性

- せいみつぶんしりょう: 241.121512110g/mol

- どういたいしつりょう: 241.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.8Ų

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2227-0511-2mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2227-0511-50mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2227-0511-10μmol |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2227-0511-20mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2227-0511-4mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2227-0511-25mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2227-0511-10mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2227-0511-75mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2227-0511-1mg |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2227-0511-2μmol |

1-methyl-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole |

921801-17-4 | 90%+ | 2μl |

$85.5 | 2023-05-16 |

1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

921801-17-4 (1-methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬